molecular formula C10H13NO4S B562438 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 CAS No. 1189482-14-1

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3

Cat. No.: B562438
CAS No.: 1189482-14-1
M. Wt: 246.295
InChI Key: DOAQSGORRRZSPW-FIBGUPNXSA-N
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Description

1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H13NO4S. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 typically involves several steps. One common method includes the reaction of 4’-methoxy-3’-sulfonamidophenyl with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different alcohols or amines .

Scientific Research Applications

1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated compounds. This makes it a valuable tool in research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-(3,3,3-trideuteriopropanoyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAQSGORRRZSPW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662082
Record name 2-Methoxy-5-(3,3,3-~2~H_3_)propanoylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189482-14-1
Record name 2-Methoxy-5-(3,3,3-~2~H_3_)propanoylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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